molecular formula C10H19FN2O2 B1660038 Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate CAS No. 708274-54-8

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B1660038
CAS RN: 708274-54-8
M. Wt: 218.27
InChI Key: VCUPYPHVRNFASM-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 708274-54-8 . It has a molecular weight of 218.27 . The IUPAC name of this compound is tert-butyl 3-amino-3-(fluoromethyl)-1-pyrrolidinecarboxylate . It is stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3 . This code provides a unique way to represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .

properties

IUPAC Name

tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPYPHVRNFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697338
Record name tert-Butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

708274-54-8
Record name tert-Butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
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Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
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Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

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